![molecular formula C21H19NO3 B4263155 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4263155.png)
5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone
Overview
Description
5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone, also known as DNQX, is a chemical compound that belongs to the family of quinolinone derivatives. DNQX has been extensively studied due to its potential therapeutic applications in various neurological disorders.
Mechanism of Action
5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone acts as a competitive antagonist of AMPA receptors by binding to the receptor's ligand-binding site. By blocking the receptor's ion channel, 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone prevents the influx of calcium ions, which are essential for synaptic plasticity and neuronal communication. 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone also inhibits the release of glutamate, a neurotransmitter that is involved in excitatory synaptic transmission.
Biochemical and Physiological Effects:
5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone has been shown to have several biochemical and physiological effects. In animal studies, 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone has been shown to reduce seizure activity and protect against ischemic brain injury. 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. However, 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone has also been shown to have neurotoxic effects at high concentrations, which limits its therapeutic potential.
Advantages and Limitations for Lab Experiments
5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone has several advantages for lab experiments. Its potency and specificity make it a useful tool for studying the role of AMPA receptors in neurological disorders. 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone is also readily available and relatively inexpensive. However, 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone has limitations for lab experiments. Its neurotoxic effects at high concentrations make it challenging to use in vivo. 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone also has a short half-life, which limits its duration of action.
Future Directions
There are several future directions for research on 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone. One area of research is the development of more potent and selective AMPA receptor antagonists. Another area of research is the use of 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone in combination with other drugs to enhance its therapeutic potential. Additionally, the role of AMPA receptors in neuroinflammation and neurodegeneration is an area of active research, and 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone may have potential therapeutic applications in these areas. Finally, the development of more stable and long-acting 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone derivatives may overcome some of the limitations of the current compound.
Scientific Research Applications
5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone has been widely used in scientific research to study the role of ionotropic glutamate receptors in various neurological disorders. 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone is a potent antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are involved in synaptic plasticity, learning, and memory. 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone has been used to study the role of AMPA receptors in epilepsy, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
5,7-dimethoxy-4-naphthalen-1-yl-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-24-14-10-18-21(19(11-14)25-2)17(12-20(23)22-18)16-9-5-7-13-6-3-4-8-15(13)16/h3-11,17H,12H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMSIFCKCNDAOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(CC(=O)N2)C3=CC=CC4=CC=CC=C43)C(=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dimethoxy-4-(naphthalen-1-yl)-3,4-dihydroquinolin-2(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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